molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3

[2.2]Paracyclophane

Cat. No.: B167438
CAS No.: 1633-22-3
M. Wt: 208.3 g/mol
InChI Key: OOLUVSIJOMLOCB-UHFFFAOYSA-N
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Description

[2.2]Paracyclophane is a unique cyclophane compound characterized by its two cofacially stacked benzene rings connected by two ethylene bridges. This structure results in significant strain and unique electronic properties. First synthesized by Brown and Farthing in 1949 through the pyrolysis of para-xylene, this compound has since garnered attention for its intriguing structural and electronic properties .

Mechanism of Action

Target of Action

[2.2]Paracyclophane is a structurally intriguing and practically useful chiral molecule . Its primary targets are the biochemical pathways where it acts as a catalyst in asymmetric synthesis . It has found a range of important applications in the field of asymmetric catalysis and material science .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process called asymmetric electrophilic amination . This process is catalyzed by chiral phosphoric acid (CPA) and is applicable to various substituted amido[2.2]paracyclophanes . The reaction mechanism proceeds through sequential triazane formation and N[1,5]-rearrangement .

Biochemical Pathways

The biochemical pathways affected by this compound involve the development of planar chiral bisthiourea catalysts, N-heterocyclic carbene (NHC) ligands, thermally activated delayed fluorescence (TADF), and circularly polarized luminescence (CPL) emitters . These pathways have numerous applications in various fields .

Pharmacokinetics

The pharmacokinetics of [2Its stability under normal conditions suggests that it may have a long half-life in the environment.

Result of Action

The result of the action of this compound is the production of enantioenriched molecules . This is achieved through a kinetic resolution protocol that allows for the large-scale resolution reaction and diverse derivatizations of both the recovered chiral starting materials and the C-H amination products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . It was first synthesized by pyrolyzing para-xylene in the gas phase under low pressure . Its stability under normal conditions suggests that it can maintain its efficacy and stability in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The initial synthesis of [2.2]Paracyclophane involves the gas-phase pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . Another notable method involves the intramolecular cyclization of suitable precursors, as demonstrated by Cram and Steinberg in 1951 .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the principles of the aforementioned laboratory methods, scaled up to meet industrial demands. The key challenge in industrial production lies in managing the significant strain within the molecule, which requires precise control of reaction conditions.

Types of Reactions:

Common Reagents and Conditions:

    Formylation: Typically involves formyl chloride and aluminum chloride as a catalyst.

    Acetylation: Acetic anhydride and aluminum chloride are commonly used.

    Nitration: Nitric acid and sulfuric acid are the standard reagents.

    Bromination: Bromine in the presence of a catalyst like iron bromide.

Major Products: The major products of these reactions are the corresponding substituted derivatives of this compound, such as formyl, acetyl, nitro, and bromo derivatives .

Comparison with Similar Compounds

Uniqueness of [2.2]Paracyclophane: The distinct feature of this compound lies in its significant strain and the close proximity of its benzene rings, which result in unique electronic properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
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InChI

InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2
Source PubChem
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InChI Key

OOLUVSIJOMLOCB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2
Source PubChem
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Molecular Formula

C16H16
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Related CAS

26591-48-0
Record name Paracyclophane homopolymer
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DSSTOX Substance ID

DTXSID9061835
Record name [2.2]Paracyclophane
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Molecular Weight

208.30 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name (2.2)Paracyclophane
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CAS No.

1633-22-3
Record name [2.2]Paracyclophane
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Record name Di-p-xylylene
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Record name [2.2]Paracyclophane
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Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
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Record name [2.2]Paracyclophane
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Record name Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
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Record name (2.2)PARACYCLOPHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of [2.2]paracyclophane?

A1: this compound has the molecular formula C16H16 and a molecular weight of 208.30 g/mol.

Q2: How does the rigid structure of this compound impact its properties?

A2: The rigid structure significantly influences the molecule's reactivity and electronic properties. The close proximity of the two benzene rings leads to transannular electronic interactions, influencing electrophilic substitution patterns and enabling the formation of charge-transfer complexes. [, , ] This rigidity also makes this compound a useful scaffold for positioning functional groups in specific spatial arrangements. [, ]

Q3: What spectroscopic techniques are commonly used to characterize [2.2]paracyclophanes?

A3: Researchers often employ NMR spectroscopy (both 1H and 13C), mass spectrometry, UV-Vis spectroscopy, and IR spectroscopy to characterize [2.2]paracyclophanes. X-ray crystallography is crucial for determining the solid-state structures and confirming the absolute configurations of chiral derivatives. [, , , , , ]

Q4: How does electrophilic substitution on this compound differ from that of benzene?

A4: The strained, non-planar geometry of the benzene rings in this compound significantly influences its reactivity towards electrophilic attack. Studies have shown that electrophilic substitution often occurs at positions pseudo-gem to the most basic carbon or substituent on the opposite ring, suggesting a transannular directive effect. []

Q5: What synthetic strategies are employed for incorporating various functional groups into the this compound framework?

A5: Common strategies include:

  • Direct electrophilic substitution: Halogenation [, ] and nitration [] reactions allow for direct introduction of substituents, albeit with challenges in controlling regioselectivity.
  • Metalation and subsequent transformations: Lithiation of bromo-substituted derivatives [, ] provides versatile intermediates for introducing various functionalities via reactions with electrophiles.
  • Palladium-catalyzed cross-coupling reactions: Stille, Suzuki, and Kumada couplings are widely employed for attaching aryl, alkenyl, and alkynyl groups to the this compound core. [, ]
  • Cycloaddition reactions: The strained alkene bonds in dehydrothis compound derivatives can participate in cycloadditions, enabling the construction of fused ring systems. [, ]

Q6: Can [2.2]paracyclophanes undergo Bergman cyclization?

A6: While [2.2]paracyclophanes can be modified to incorporate the hex-3-ene-1,5-diyne unit necessary for Bergman cyclization, studies have shown that the classical Bergman cyclization pathway is not observed in these systems. Instead, alternative thermal rearrangements, sometimes leading to unusual fulvene derivatives, have been reported. []

Q7: How is planar chirality introduced in [2.2]paracyclophanes?

A7: Planar chirality arises in [2.2]paracyclophanes when the molecule possesses different substituents at the 4,7,12,15 positions. These derivatives lack a plane of symmetry, leading to the existence of enantiomers. [, , ]

Q8: What are the applications of enantiopure planar chiral [2.2]paracyclophanes?

A8: Enantiopure planar chiral [2.2]paracyclophanes have found applications as:

  • Chiral ligands in asymmetric catalysis: They can effectively transfer chirality to induce enantioselectivity in various reactions, such as asymmetric additions and coupling reactions. [, , , ]
  • Building blocks for chiral materials: Incorporation of these units into polymers and supramolecular assemblies can impart chirality, leading to materials with unique optical and electronic properties. [, ]

Q9: Can the absolute configuration of chiral this compound derivatives be determined?

A9: Yes, the absolute configuration can be established using various methods:

  • X-ray crystallography: This is a definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. [, , ]
  • Comparison of experimental and calculated circular dichroism (CD) spectra: This method, often combined with theoretical calculations, allows for the assignment of absolute configurations in solution. []

Q10: How is computational chemistry used to study [2.2]paracyclophanes?

A10: Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to:

  • Predict molecular geometries and electronic structures: These calculations provide insights into the unique bonding and electronic properties of [2.2]paracyclophanes. [, ]
  • Investigate reaction mechanisms and transition states: Computational studies can elucidate the pathways and energetics of reactions involving [2.2]paracyclophanes. []
  • Simulate spectroscopic properties: Calculated NMR, UV-Vis, and CD spectra can aid in the interpretation of experimental data and assignment of absolute configurations. [, ]

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